2-[(Methylsulfanyl)methoxy]naphthalene
Description
2-[(Methylsulfanyl)methoxy]naphthalene is a naphthalene derivative featuring a methylsulfanylmethoxy (-SCH2O-) substituent at the 2-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the electronic and steric effects of the sulfur-containing methoxy group.
Properties
CAS No. |
63370-10-5 |
|---|---|
Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(methylsulfanylmethoxy)naphthalene |
InChI |
InChI=1S/C12H12OS/c1-14-9-13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
InChI Key |
MUHMQJQVOANVRW-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methoxy]naphthalene can be achieved through several methods. One common approach involves the reaction of 2-methoxynaphthalene with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Methylsulfanyl)methoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methoxy]naphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 2-[(Methylsulfanyl)methoxy]naphthalene with related compounds:
Key Observations :
- The methylsulfanylmethoxy group in the target compound introduces sulfur, which increases molecular weight and lipophilicity compared to oxygenated analogs like 2-methoxynaphthalene. This may enhance membrane permeability in biological systems.
- 2-Acetyl-6-methoxynaphthalene demonstrates how electron-withdrawing (acetyl) and donating (methoxy) groups on the same ring influence electronic properties and applications in drug synthesis .
Binding Affinity and Substitution Effects
- Methoxy Substitution : In a study comparing μ-opioid receptor binding, 6′-methoxy substitution on a naphthalene derivative increased binding affinity by 2.8-fold compared to the unsubstituted analog . This highlights the role of methoxy groups in enhancing interactions with biological targets.
- Sulfur vs.
Toxicological and Environmental Profiles
- Methylnaphthalenes : 2-Methylnaphthalene is associated with respiratory and hepatic toxicity in animal models, with metabolism generating reactive epoxides .
- Methoxy Derivatives : 2-Methoxynaphthalene is less volatile than methylnaphthalenes, reducing inhalation risks but posing challenges in environmental persistence .
- Sulfur-Containing Analogs : Sulfur atoms may lead to distinct metabolic products (e.g., sulfoxides or sulfones), which could either mitigate or exacerbate toxicity compared to oxygenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
